molecular formula C23H20N2O6 B14242504 Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- CAS No. 575450-27-0

Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-

Katalognummer: B14242504
CAS-Nummer: 575450-27-0
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: MTMORLNJAWGCRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- is a complex organic compound with the molecular formula C23H20N2O6 It is characterized by the presence of two acetylamino groups attached to phenoxy groups, which are further connected to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- typically involves multiple steps. One common method includes the reaction of 3,5-dihydroxybenzoic acid with 4-acetamidophenol in the presence of a suitable coupling agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

575450-27-0

Molekularformel

C23H20N2O6

Molekulargewicht

420.4 g/mol

IUPAC-Name

3,5-bis(4-acetamidophenoxy)benzoic acid

InChI

InChI=1S/C23H20N2O6/c1-14(26)24-17-3-7-19(8-4-17)30-21-11-16(23(28)29)12-22(13-21)31-20-9-5-18(6-10-20)25-15(2)27/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29)

InChI-Schlüssel

MTMORLNJAWGCRF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.